molecular formula C13H10F2N2O B12104709 2-Amino-N-(3,4-difluorophenyl)benzamide

2-Amino-N-(3,4-difluorophenyl)benzamide

Katalognummer: B12104709
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: XUFCFYJYKOJHKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-(3,4-difluorophenyl)benzamide is an organic compound with the molecular formula C13H10F2N2O It is characterized by the presence of an amino group and a difluorophenyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3,4-difluorophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 3,4-difluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting 3,4-difluoroaniline is acylated with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable synthesis process.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-(3,4-difluorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Amino-N-(3,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The difluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor in various biological systems.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-N-(4-fluorophenyl)benzamide
  • 2-Amino-N-(3,5-difluorophenyl)benzamide
  • 2-Amino-N-(3-chlorophenyl)benzamide

Comparison: Compared to its analogs, 2-Amino-N-(3,4-difluorophenyl)benzamide exhibits unique properties due to the presence of two fluorine atoms on the phenyl ring. This substitution pattern enhances its chemical stability and biological activity, making it a more effective compound in various applications. The difluorophenyl group also influences the compound’s electronic properties, leading to distinct reactivity patterns compared to its mono-fluorinated or chlorinated counterparts.

Eigenschaften

Molekularformel

C13H10F2N2O

Molekulargewicht

248.23 g/mol

IUPAC-Name

2-amino-N-(3,4-difluorophenyl)benzamide

InChI

InChI=1S/C13H10F2N2O/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,16H2,(H,17,18)

InChI-Schlüssel

XUFCFYJYKOJHKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.